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molecular formula C14H19N3O3 B8705569 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide

Cat. No. B8705569
M. Wt: 277.32 g/mol
InChI Key: XMZVUMXCMBGCRM-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-Chloro-N-(4-nitrophenyl)-acetamide (11.5g) and cyclohexylamine (10.7g) were heated together 2 hours at 150° and then added to ethyl acetate/water. The product was extracted with ethyl acetate to yield 9.0g, m.p. 123°-125°C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)=[O:4].[CH:15]1([NH2:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1>C(OCC)(=O)C.O>[CH:15]1([NH:21][CH2:2][C:3]([NH:5][C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)=[O:4])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
ClCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield 9.0g, m.p. 123°-125°C.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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